molecular formula C18H38N4O8 B1666437 Azido-PEG8-amine CAS No. 857891-82-8

Azido-PEG8-amine

Cat. No.: B1666437
CAS No.: 857891-82-8
M. Wt: 438.5 g/mol
InChI Key: ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
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Description

Azido-PEG8-amine is a heterobifunctional reagent that consists of an azide group and a free amine group. This compound is water-soluble and is commonly used in various chemical and biological applications due to its unique functional groups. The azide group enables Click Chemistry, while the amine group is reactive with carboxylic acids and activated NHS esters .

Mechanism of Action

Target of Action

Azido-PEG8-amine is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the synthesis of PROTACs, a new class of drugs that work by degrading disease-causing proteins in the body .

Mode of Action

This compound interacts with its targets through a process known as Click Chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . PROTACs, which this compound helps synthesize, operate by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This process can influence various downstream effects depending on the specific target protein being degraded.

Pharmacokinetics

As a peg-based compound, it is generally expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The primary result of this compound’s action is the synthesis of PROTACs . These PROTACs can selectively degrade target proteins, potentially leading to therapeutic effects depending on the specific protein targeted . The exact molecular and cellular effects would depend on the particular PROTAC synthesized and its target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it participates in can be affected by the presence of copper ions and the pH of the environment . Additionally, the hydrophilic PEG spacer in this compound can increase its solubility in aqueous media , potentially influencing its stability and efficacy in different physiological environments.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Azido-PEG8-amine is a promising tool in the field of drug delivery and bioconjugation due to its reactivity with various functional groups and its solubility in aqueous media . Its use in the synthesis of PROTACs indicates its potential in the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

Azido-PEG8-amine plays a crucial role in biochemical reactions due to its bifunctional nature. The azide group participates in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and selective conjugation of biomolecules. The amine group can react with carboxylic acids and activated esters, facilitating the formation of stable amide bonds .

In terms of interactions, this compound can interact with various enzymes and proteins. For instance, it can be used to modify proteins through the formation of amide bonds, thereby altering their function or localization. Additionally, the PEG spacer in this compound increases the solubility of conjugated molecules in aqueous media, enhancing their bioavailability and reducing non-specific interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in click chemistry allows for the precise labeling and tracking of biomolecules within cells. This can be used to study protein-protein interactions, monitor cellular uptake, and track the distribution of drugs within cells .

Furthermore, this compound can be used to create PROTACs, which are molecules designed to target specific proteins for degradation. This can lead to the selective removal of disease-causing proteins, thereby modulating cellular pathways and restoring normal cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its reactive azide and amine groups. The azide group enables click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems .

The amine group of this compound can form amide bonds with carboxylic acids and activated esters, allowing for the covalent modification of proteins and other biomolecules. This can lead to changes in protein function, localization, and interactions, ultimately affecting cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, reducing its effectiveness in biochemical reactions .

Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, provided that it is stored and handled correctly. This stability is crucial for its use in long-term experiments and applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modify target proteins without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions .

Studies have shown that careful optimization of dosage is necessary to achieve the desired effects while minimizing potential side effects. This is particularly important in the development of therapeutic applications, where precise dosing is critical for efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo metabolic transformations, including conjugation with biomolecules and degradation by cellular enzymes. These metabolic processes can affect the compound’s bioavailability, distribution, and overall effectiveness .

The PEG spacer in this compound can also influence its metabolic fate by increasing its solubility and reducing non-specific interactions. This can enhance the compound’s stability and prolong its activity within biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s hydrophilic PEG spacer allows for efficient transport in aqueous environments, facilitating its uptake by cells and distribution within tissues .

This compound can interact with transporters and binding proteins, which can influence its localization and accumulation within specific cellular compartments. This targeted distribution is essential for its use in applications such as drug delivery and imaging .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

For example, this compound can be conjugated to proteins with specific localization signals, directing it to the nucleus, mitochondria, or other organelles. This targeted localization can enhance the compound’s activity and effectiveness in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG8-amine can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. One common method involves the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide group. This process typically involves the use of dibenzyl-protected amine functional initiators and subsequent reactions to achieve the desired this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization and modification processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. The compound is typically produced in bulk quantities and purified through techniques such as size exclusion chromatography and recrystallization .

Comparison with Similar Compounds

Azido-PEG8-amine is unique due to its combination of an azide group and a free amine group, which allows for versatile chemical modifications. Similar compounds include:

This compound stands out due to its balanced hydrophilicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391314
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857891-82-8
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Aminoethyl)-O'-(2-azidoethyl)heptaethylene glycol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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